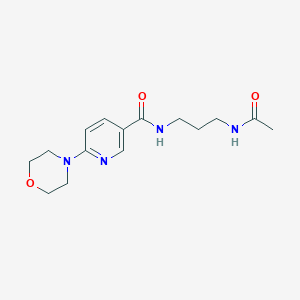![molecular formula C11H20N2O3 B7498308 Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It has been identified as a potential anticancer drug due to its ability to inhibit ribosomal RNA (rRNA) synthesis, which is essential for cancer cell growth and proliferation.
Mecanismo De Acción
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate targets Pol I transcription, which is responsible for the synthesis of rRNA. By inhibiting Pol I transcription, this compound reduces the production of rRNA, which is required for ribosome biogenesis and protein synthesis. This results in the induction of DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells with high levels of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. This compound has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. It has also been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate is its selectivity for cancer cells with high levels of rRNA synthesis. This allows for targeted therapy with reduced toxicity to normal cells. However, this compound has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in clinical settings.
Direcciones Futuras
For Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate research include the development of more potent and selective Pol I inhibitors, as well as the identification of biomarkers to predict response to this compound therapy. Additionally, the combination of this compound with other anticancer drugs, such as DNA-damaging agents, is an area of active research. Finally, the potential use of this compound in other diseases, such as tuberculosis and inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, this compound is a promising anticancer drug that selectively targets Pol I transcription and rRNA synthesis. Its potent antitumor activity and potential use in other diseases make it an area of active research. However, further studies are needed to optimize its efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate involves the reaction of 2-amino-5-methylhexanoic acid with cyclohexyl isocyanate to form 2-[cyclohexylcarbamoyl(methyl)amino]pentanoic acid. The resulting compound is then esterified with methyl chloroacetate to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells with high levels of rRNA synthesis, while sparing normal cells with lower levels of rRNA synthesis. This compound has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer. In these models, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer drugs.
Propiedades
IUPAC Name |
methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-13(8-10(14)16-2)11(15)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKOHHMCHIMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)


![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
